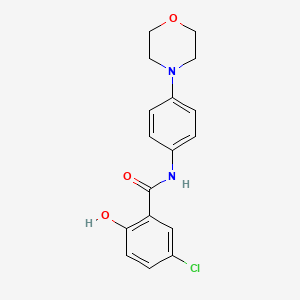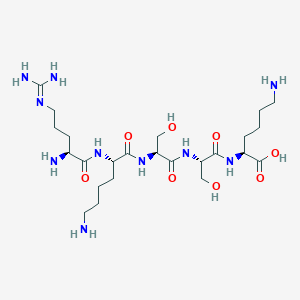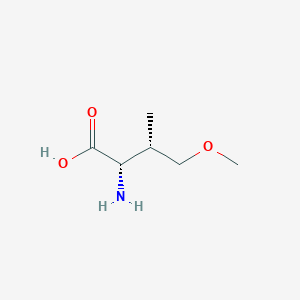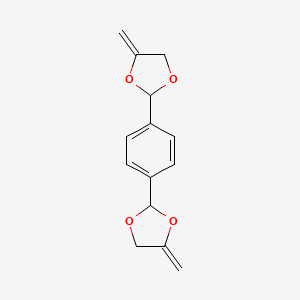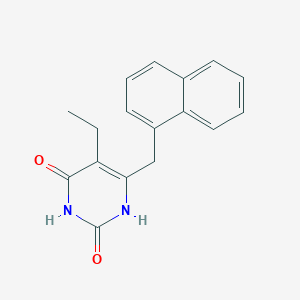
5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound It is characterized by a pyrimidine ring substituted with an ethyl group at the 5-position, a naphthalen-1-ylmethyl group at the 6-position, and two keto groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions: The ethyl and naphthalen-1-ylmethyl groups are introduced through substitution reactions. For instance, ethylation can be achieved using ethyl iodide in the presence of a base, while the naphthalen-1-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalen-1-ylmethanol and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the keto groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-ethyl-6-(phenylmethyl)-1H-pyrimidine-2,4-dione
- 5-ethyl-6-(benzyl)-1H-pyrimidine-2,4-dione
- 5-ethyl-6-(naphthalen-2-ylmethyl)-1H-pyrimidine-2,4-dione
Uniqueness
5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
194808-43-0 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c1-2-13-15(18-17(21)19-16(13)20)10-12-8-5-7-11-6-3-4-9-14(11)12/h3-9H,2,10H2,1H3,(H2,18,19,20,21) |
Clé InChI |
QWOMRKFJQUMKQS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)NC1=O)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide](/img/structure/B12576023.png)
![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)
![2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}](/img/structure/B12576053.png)
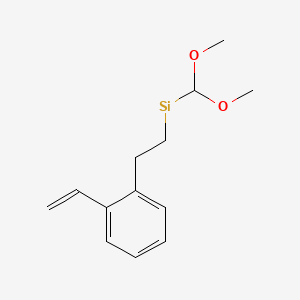
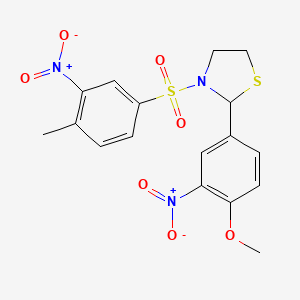

![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
